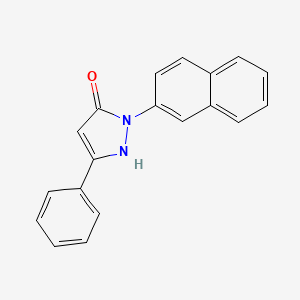![molecular formula C21H25ClN2O3 B5587813 1-[2-(4-chlorophenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5587813.png)
1-[2-(4-chlorophenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-chlorophenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine, commonly known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been used in scientific research for various purposes. TFMPP is a psychoactive drug that acts as a serotonin receptor agonist and is known to produce hallucinogenic effects.
Wirkmechanismus
TFMPP acts as a selective agonist for the 5-HT1B and 5-HT2C serotonin receptors. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and norepinephrine. This activation of the serotonin receptors is responsible for the psychoactive effects of TFMPP, including hallucinations, altered perception, and changes in mood and behavior.
Biochemical and Physiological Effects:
TFMPP has been shown to have various biochemical and physiological effects in animal studies. It has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its psychoactive effects. TFMPP has also been shown to increase food intake and body weight in animal studies, suggesting a potential role in the regulation of appetite and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
TFMPP has several advantages as a research tool, including its ability to selectively activate serotonin receptors and produce psychoactive effects. However, it also has several limitations, including its potential toxicity and the need for careful handling and safety precautions during its synthesis and use. Additionally, the psychoactive effects of TFMPP may make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research related to TFMPP. One area of interest is the potential therapeutic applications of TFMPP, particularly in the treatment of mood disorders and obesity. Another area of interest is the development of new compounds that can selectively target serotonin receptors and produce specific effects. Additionally, further research is needed to understand the biochemical and physiological effects of TFMPP and its potential toxicity in humans.
Synthesemethoden
The synthesis of TFMPP involves the reaction of 4-chlorophenol with 2-bromo-1-butene in the presence of a base to form 2-(4-chlorophenoxy)butene. This intermediate is then reacted with 4-methoxyphenylpiperazine in the presence of a catalyst to form TFMPP. The synthesis of TFMPP is a multistep process that requires careful handling of the reagents and the use of appropriate safety measures.
Wissenschaftliche Forschungsanwendungen
TFMPP has been used in scientific research for various purposes, including studying the effects of serotonin on the brain and the role of serotonin receptors in various physiological processes. TFMPP is known to act as a serotonin receptor agonist and has been used to study the effects of serotonin on mood, behavior, and cognition. TFMPP has also been used to study the role of serotonin receptors in the regulation of appetite and body weight.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c1-3-20(27-19-8-4-16(22)5-9-19)21(25)24-14-12-23(13-15-24)17-6-10-18(26-2)11-7-17/h4-11,20H,3,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJMWBNOTQXMPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]propanoyl}-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5587745.png)
![{3-propyl-1-[(2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5587756.png)

![N-[1-(3-isoxazolyl)ethyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5587770.png)

![2-(2,3-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5587780.png)

![5H-diindeno[1,2-b:2',1'-e]pyran-5,7(6H)-dione](/img/structure/B5587789.png)
![2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5587796.png)

![6-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5587829.png)
![4-{2-[(4-bromo-2-cyanophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B5587836.png)

![methyl 5-({4-[(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)-2-furoate](/img/structure/B5587841.png)